REACTION_CXSMILES
|
[C@H:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][C@@H:4]([C:7]([OH:9])=O)[CH2:3][CH2:2]1>C(OC(=O)C)(=O)C>[CH:1]12[CH2:2][CH2:3][CH:4]([CH2:5][CH2:6]1)[C:7](=[O:9])[O:12][C:10]2=[O:11]
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Name
|
|
Quantity
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2.9 g
|
Type
|
reactant
|
Smiles
|
[C@H]1(CC[C@@H](CC1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
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2.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated under diethyl ether several times
|
Type
|
CUSTOM
|
Details
|
The residue was dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(OC(C(CC1)CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |